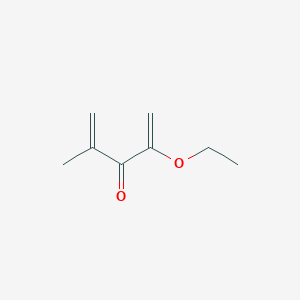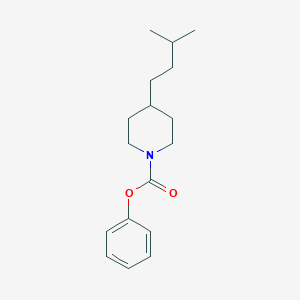
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate typically involves the esterification of 4-(3-methylbutyl)piperidine-1-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- Phenyl 4-(2-methylbutyl)piperidine-1-carboxylate
- Phenyl 4-(4-methylbutyl)piperidine-1-carboxylate
- Phenyl 4-(3-ethylbutyl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the position and nature of the substituents on the piperidine ring. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from other similar compounds .
Properties
CAS No. |
651053-83-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
phenyl 4-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
InChI Key |
GYENEDJXNHOCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
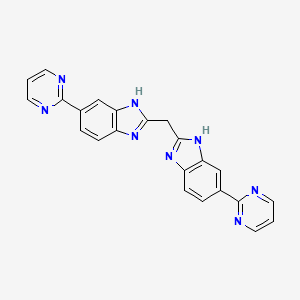
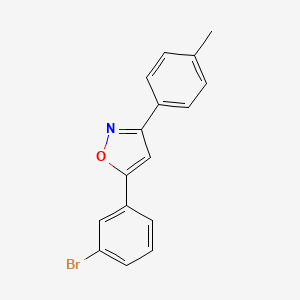
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
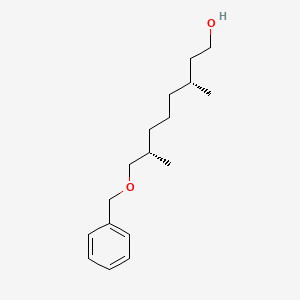
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
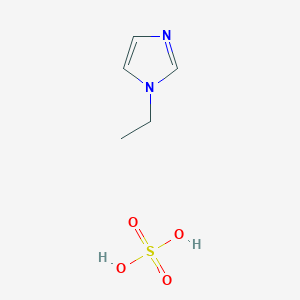

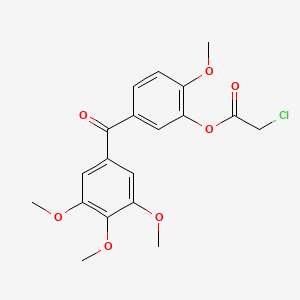
![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

